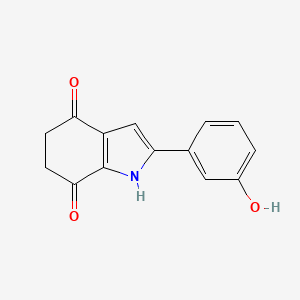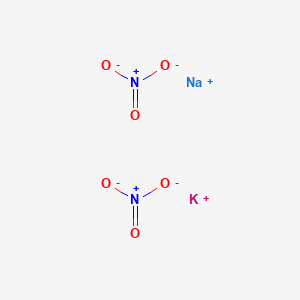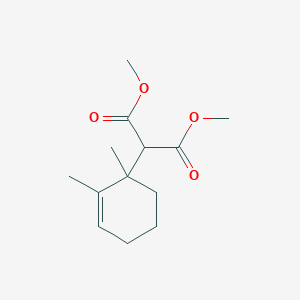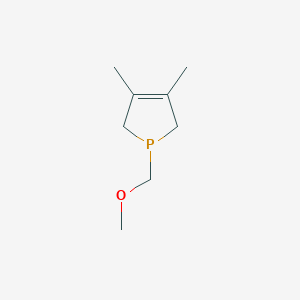
3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride is a chemical compound with the molecular formula C6H14ClNO. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride typically involves the reaction of trimethylamine with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and adjustment of parameters to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in studies involving cellular processes and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N,N,N-trimethylprop-1-en-1-aminium chloride
- 3-Hydroxy-N,N,N-trimethylpropan-1-aminium chloride
Uniqueness
3-Hydroxy-N,N,N-trimethylprop-1-en-2-aminium chloride is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
61368-27-2 |
|---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.63 g/mol |
IUPAC Name |
3-hydroxyprop-1-en-2-yl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C6H14NO.ClH/c1-6(5-8)7(2,3)4;/h8H,1,5H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
GOOHGVCPPJXCOZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C(=C)CO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-[(Cyanomethyl)(methyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14577337.png)








![Phenyl [2-(4-chlorophenyl)ethyl]phosphinite](/img/structure/B14577398.png)



![2-[(1,4-Dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14577434.png)
